CID 11321044

Description

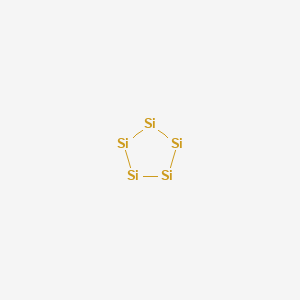

Compound “CID 11321044” is a silicon-based compound with the molecular formula Si5 and a molecular weight of 140.43 grams per mole. This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields.

Properties

InChI |

InChI=1S/Si5/c1-2-4-5-3-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGWIDQSNKSJLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]1[Si][Si][Si][Si]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462194 | |

| Record name | Cyclopentasilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289-22-5 | |

| Record name | Cyclopentasilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 11321044” involves the controlled reaction of silicon precursors under specific conditions. The reaction typically requires a high-temperature environment to facilitate the formation of the silicon-silicon bonds. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” can be scaled up using advanced chemical reactors that allow precise control over temperature, pressure, and reaction time. The use of continuous flow reactors is common to ensure consistent quality and high throughput. The purification of the final product may involve techniques such as distillation or crystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 11321044” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silicon oxides.

Reduction: It can be reduced to form lower oxidation state silicon compounds.

Substitution: The silicon atoms in the compound can be substituted with other elements or groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Substitution: Halogenation reactions can be performed using halogen gases or halogenated compounds.

Major Products Formed:

Oxidation: Silicon dioxide and other silicon oxides.

Reduction: Lower oxidation state silicon compounds.

Substitution: Halogenated silicon compounds.

Scientific Research Applications

Compound “CID 11321044” has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and materials.

Biology: The compound’s unique properties make it useful in the development of silicon-based biomaterials.

Medicine: Research is ongoing into its potential use in drug delivery systems and medical implants.

Industry: It is used in the production of advanced materials for electronics, optics, and other high-tech applications.

Mechanism of Action

The mechanism of action of compound “CID 11321044” involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular components to influence processes such as cell signaling and metabolism. The compound’s silicon atoms can form bonds with other elements, leading to the formation of new compounds with unique properties.

Comparison with Similar Compounds

- Silicon Tetrachloride (SiCl4)

- Silicon Dioxide (SiO2)

- Silicon Carbide (SiC)

Comparison: Compound “CID 11321044” is unique due to its specific silicon-silicon bonding structure, which distinguishes it from other silicon-based compounds. While silicon tetrachloride and silicon dioxide are commonly used in various applications, “this compound” offers distinct advantages in terms of its reactivity and potential for forming new materials. Silicon carbide, on the other hand, is known for its hardness and thermal stability, making it suitable for different applications compared to “this compound”.

Biological Activity

CID 11321044, also known as 4-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological effects. The compound's structure includes a pyrazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several pathogens have been documented, demonstrating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory effects. In animal models, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

The proposed mechanism of action for this compound involves inhibition of specific enzymes and pathways associated with microbial growth and inflammation. It is believed to interfere with the synthesis of bacterial cell walls and modulate immune responses.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls.

- Inflammation Model : In a controlled experiment using a carrageenan-induced paw edema model in rats, administration of this compound resulted in a marked decrease in paw swelling, indicating its anti-inflammatory potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.